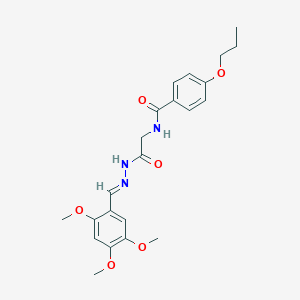
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(苄氧基)-2-甲基苯甲酰基)-5-(4-乙基苯基)-3-羟基-1-(2-吗啉代乙基)-1H-吡咯-2(5H)-酮是一种复杂的含有多种官能团的独特结构的有机化合物。
准备方法
合成路线和反应条件
4-(4-(苄氧基)-2-甲基苯甲酰基)-5-(4-乙基苯基)-3-羟基-1-(2-吗啉代乙基)-1H-吡咯-2(5H)-酮的合成通常涉及多个步骤,从易得的起始原料开始。该过程可能包括:
吡咯环的形成: 这可以通过涉及适当二酮和胺的缩合反应来实现。
苄氧基的引入: 该步骤可能涉及亲核取代反应,其中苄基卤化物与酚衍生物反应。
吗啉代乙基的添加: 这可以通过使用吗啉衍生物和烷基卤化物的烷基化反应来完成。
最终组装: 最终化合物通过一系列偶联反应组装,通常使用催化剂和特定的反应条件来确保高收率和纯度。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大程度地提高收率并降低成本。这可能包括使用连续流动反应器、催化剂的高通量筛选和先进的纯化技术。
化学反应分析
反应类型
4-(4-(苄氧基)-2-甲基苯甲酰基)-5-(4-乙基苯基)-3-羟基-1-(2-吗啉代乙基)-1H-吡咯-2(5H)-酮可以进行各种化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 羰基可以被还原成醇。
取代: 苄氧基和吗啉代乙基可以通过亲核或亲电取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的还原剂。
取代: 在适当的条件下,可以采用烷基卤化物、酰氯和各种亲核试剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,羟基的氧化会生成酮,而羰基的还原会生成醇。
科学研究应用
化学: 它可以用作合成更复杂分子的构建模块。
生物学: 其独特的结构可能使其能够与生物大分子相互作用,使其成为药物发现和开发的候选药物。
医学: 它可能具有潜在的治疗应用,特别是如果它表现出生物活性,例如酶抑制或受体结合。
工业: 它可以用于开发新材料或用作化学反应中的催化剂。
作用机制
4-(4-(苄氧基)-2-甲基苯甲酰基)-5-(4-乙基苯基)-3-羟基-1-(2-吗啉代乙基)-1H-吡咯-2(5H)-酮的作用机制将取决于其与分子靶标的具体相互作用。潜在的机制包括:
酶抑制: 该化合物可能与酶的活性位点结合,阻止底物结合和随后的催化活性。
受体结合: 它可能与细胞表面或细胞内受体相互作用,调节信号转导通路。
通路调节: 该化合物可以影响各种生化通路,导致细胞功能和行为发生变化。
相似化合物的比较
类似化合物
4-(4-(苄氧基)-2-甲基苯甲酰基)-5-(4-乙基苯基)-3-羟基-1-(2-吗啉代乙基)-1H-吡咯-2(5H)-酮: 与其他具有苄氧基、吗啉代乙基和吡咯部分的化合物具有结构相似性。
4-(4-(苄氧基)-2-甲基苯甲酰基)-5-(4-乙基苯基)-3-羟基-1-(2-哌啶代乙基)-1H-吡咯-2(5H)-酮: 该化合物具有哌啶代乙基而不是吗啉代乙基。
4-(4-(苄氧基)-2-甲基苯甲酰基)-5-(4-乙基苯基)-3-羟基-1-(2-吡咯烷代乙基)-1H-吡咯-2(5H)-酮: 该化合物具有吡咯烷代乙基而不是吗啉代乙基。
独特性
4-(4-(苄氧基)-2-甲基苯甲酰基)-5-(4-乙基苯基)-3-羟基-1-(2-吗啉代乙基)-1H-吡咯-2(5H)-酮的独特性在于其官能团的特定组合,这可能赋予其与类似化合物相比独特的化学反应性和生物活性。
属性
CAS 编号 |
488121-40-0 |
|---|---|
分子式 |
C33H36N2O5 |
分子量 |
540.6 g/mol |
IUPAC 名称 |
(4E)-5-(4-ethylphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O5/c1-3-24-9-11-26(12-10-24)30-29(32(37)33(38)35(30)16-15-34-17-19-39-20-18-34)31(36)28-14-13-27(21-23(28)2)40-22-25-7-5-4-6-8-25/h4-14,21,30,36H,3,15-20,22H2,1-2H3/b31-29+ |
InChI 键 |
CMFDAUIHXOCCPI-OWWNRXNESA-N |
手性 SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCN5CCOCC5 |
规范 SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCN5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-chlorophenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12016305.png)





![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12016330.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12016344.png)

![(5Z)-5-({3-[4-(Allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016372.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12016375.png)

